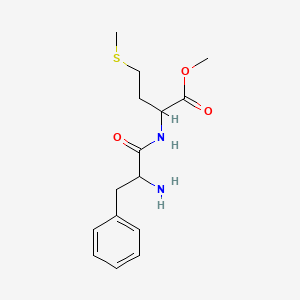
Methyl phenylalanylmethioninate
Overview
Description
Methyl phenylalanylmethioninate (MPM) is a synthetic peptide that has been extensively studied for its potential use in scientific research. This peptide is composed of two amino acids, phenylalanine and methionine, and has been shown to have various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of Methyl phenylalanylmethioninate is not fully understood, but it is thought to involve the modulation of ion channels and the regulation of neurotransmitter release. Methyl phenylalanylmethioninate has been shown to inhibit the release of glutamate, a neurotransmitter that is involved in pain signaling, and to modulate the activity of voltage-gated ion channels, which are involved in the generation and propagation of action potentials.
Biochemical and Physiological Effects:
Methyl phenylalanylmethioninate has been shown to have various biochemical and physiological effects, including the inhibition of glutamate release, the modulation of ion channels, and the regulation of protein-protein interactions. Methyl phenylalanylmethioninate has also been shown to have anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using Methyl phenylalanylmethioninate in lab experiments is its high potency and selectivity. Methyl phenylalanylmethioninate has been shown to have a high affinity for its target proteins, which makes it a useful tool for studying protein-protein interactions and ion channel function. However, one of the limitations of using Methyl phenylalanylmethioninate is its relatively high cost, which may limit its use in some research settings.
Future Directions
There are many future directions for research on Methyl phenylalanylmethioninate, including the development of new drugs for the treatment of pain and inflammation, the investigation of its mechanisms of action, and the exploration of its potential use in other scientific research applications. Some possible future directions for research on Methyl phenylalanylmethioninate include the development of more potent and selective analogs, the investigation of its effects on other neurotransmitters and ion channels, and the exploration of its potential use in the treatment of other neurological disorders.
Scientific Research Applications
Methyl phenylalanylmethioninate has been used in various scientific research applications, including studies on the regulation of neurotransmitter release, the modulation of ion channels, and the investigation of protein-protein interactions. Methyl phenylalanylmethioninate has also been used in studies on the mechanisms of pain and inflammation, as well as in the development of new drugs for the treatment of these conditions.
properties
IUPAC Name |
methyl 2-[(2-amino-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-20-15(19)13(8-9-21-2)17-14(18)12(16)10-11-6-4-3-5-7-11/h3-7,12-13H,8-10,16H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYZNHLSFOTKFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512377 | |
| Record name | Methyl phenylalanylmethioninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl phenylalanylmethioninate | |
CAS RN |
22248-60-8 | |
| Record name | Methyl phenylalanylmethioninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



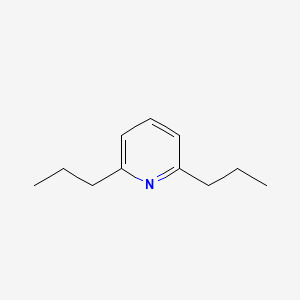
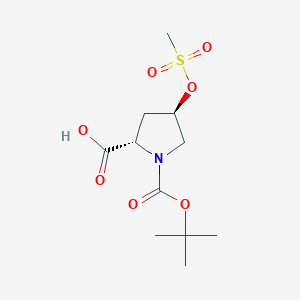





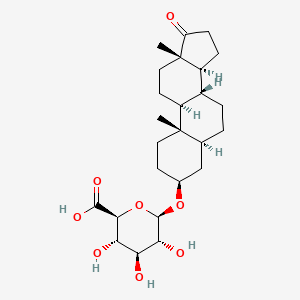


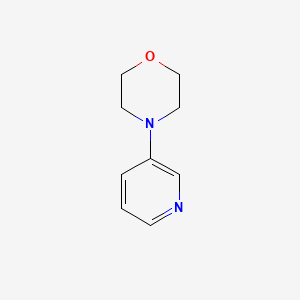
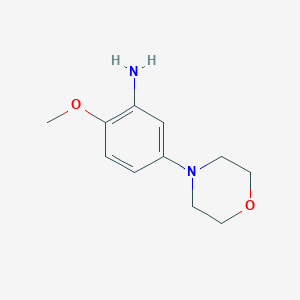
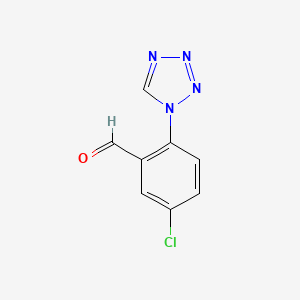
![(2S)-3,3-Dimethyl-2-[[(1R,2R)-2-(2-methyl-5-phenyl-1-pyrrolyl)cyclohexyl]thioureido]-N,N-bis(2-isobutyl)butanamide](/img/structure/B1610345.png)